Product packaging for 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL(Cat. No.:CAS No. 1052554-80-9)

1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL

Cat. No.: B2612613
CAS No.: 1052554-80-9
M. Wt: 141.174
InChI Key: GTEXXCCAHDQARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol (CAS: 1052554-80-9) is a chiral amino alcohol derivative with the molecular formula C 6 H 11 N 3 O and a molecular weight of 141.17 g/mol . This compound features a pyrazole heterocycle linked to a propanol backbone that is substituted with both a hydroxyl and a primary amino group, making it a versatile and multifunctional building block in organic and medicinal chemistry . The primary research value of this compound lies in its use as a key synthetic intermediate. Its structure is characteristic of a privileged scaffold in drug discovery, and similar aminopyrazole derivatives are extensively investigated for their diverse biological activities . In particular, the aminopyrazole moiety is a significant pharmacophore in the design of potential anticancer and anti-infective agents . For instance, related 3-aminopyrazole compounds have been studied as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, and have shown cytotoxic activity against various human cancer cell lines . Furthermore, aminopyrazole-based frameworks have demonstrated promising antimicrobial properties, including activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . As a ligand in coordination chemistry, the structural elements of this compound can contribute to the synthesis of complex metal complexes. Similar pyrazole-containing ligands have been reported to form complexes examined for catalytic activities, such as the oxidation of catechols . Safety Information: This compound is classified with the signal word 'Danger' according to GHS guidelines. Key hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the safety datasheet for full handling details. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O B2612613 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL CAS No. 1052554-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-pyrazol-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-4-6(10)5-9-3-1-2-8-9/h1-3,6,10H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXXCCAHDQARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052554-80-9
Record name 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol

Diverse Chemical Pathways for 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL Formation

The construction of this compound can be approached through several synthetic routes. A primary strategy involves the N-alkylation of the pyrazole (B372694) ring with a suitable three-carbon electrophile. This key step is then followed by the introduction or modification of the amino and hydroxyl functionalities.

A common and effective method for the N-alkylation of pyrazoles is the reaction with an alkyl halide or an epoxide in the presence of a base. researchgate.netpharmaguideline.comnih.gov For the synthesis of the target compound, a logical approach is the reaction of pyrazole with a glycidol (B123203) derivative or epichlorohydrin (B41342). For instance, reacting pyrazole with epichlorohydrin would yield an intermediate, 1-chloro-3-(1H-pyrazol-1-yl)propan-2-ol, which can then be converted to the desired amino alcohol by reaction with ammonia (B1221849) or a protected amine equivalent.

Alternatively, the pyrazole ring itself can be formed from acyclic precursors in the presence of the desired side chain. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a foundational method for pyrazole formation. nih.govmdpi.com A variation of this could involve a 1,3-dicarbonyl precursor already bearing a protected version of the 3-amino-2-hydroxypropyl side chain.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrazoles in a single step, potentially allowing for the direct incorporation of the desired side chain or a precursor. rsc.org

Table 1: Comparison of General Synthetic Pathways to N-Alkylated Pyrazoles

Synthetic PathwayKey ReagentsAdvantagesDisadvantages
N-Alkylation with Epoxides Pyrazole, Epichlorohydrin/Glycidol, BaseDirect introduction of the propan-2-ol backbone.Potential for regioselectivity issues during alkylation.
N-Alkylation with Alkyl Halides Pyrazole, 3-halo-1-aminopropan-2-ol (protected), BaseUtilizes readily available starting materials.May require protection/deprotection steps for the amino and hydroxyl groups.
Knorr Pyrazole Synthesis Hydrazine, Functionalized 1,3-dicarbonyl compoundBuilds the pyrazole ring with the side chain precursor in place.Synthesis of the functionalized 1,3-dicarbonyl can be multi-step.
Multicomponent Reactions Aldehydes, active methylenes, hydrazines, etc.High atom economy and efficiency.May require significant optimization for the specific target molecule.

Regioselective Synthesis Strategies Employed

A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as two different nitrogen atoms are available for substitution. In the case of 1H-pyrazole, the two nitrogens are equivalent, simplifying the initial alkylation step. However, for substituted pyrazoles, the regiochemical outcome of N-alkylation is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and reaction conditions. nih.govbeilstein-journals.org

For the synthesis of this compound from pyrazole itself, the initial alkylation with an electrophile like epichlorohydrin will lead to a single N-alkylated pyrazole regioisomer due to the symmetry of the parent pyrazole.

In cases where a substituted pyrazole is used as the starting material, regioselectivity can often be directed by the steric hindrance of the substituents. beilstein-journals.orgacs.org Larger groups tend to direct the incoming electrophile to the less sterically hindered nitrogen atom. acs.org The choice of base and solvent can also play a role in modulating the N1/N2 ratio of the products.

Stereoselective and Enantioselective Approaches to this compound

The "propan-2-ol" moiety in the target molecule contains a chiral center, allowing for the existence of enantiomers. Stereoselective synthesis is therefore crucial for obtaining optically pure forms of the compound.

One approach to achieving enantioselectivity is to start with a chiral building block. For instance, the use of enantiomerically pure (R)- or (S)-epichlorohydrin or glycidol in the N-alkylation of pyrazole would lead to the formation of the corresponding enantiomer of the final product. The ring-opening of the chiral epoxide with an amine is typically a stereospecific SN2 reaction, proceeding with inversion of configuration at the carbon being attacked. patsnap.comgoogle.com

Another strategy is the asymmetric reduction of a ketone precursor. For example, a compound such as 1-amino-3-(1H-pyrazol-1-yl)propan-2-one could be synthesized and then subjected to asymmetric reduction using a chiral reducing agent or a catalyst to produce the desired enantiomer of the amino alcohol. beilstein-journals.org

Kinetic resolution of a racemic mixture of this compound is also a viable method. This can be achieved using enzymatic or chemical catalysts that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov

Table 2: Enantioselective Strategies for Amino Alcohol Synthesis

StrategyDescriptionKey Features
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials (e.g., chiral epoxides). patsnap.comgoogle.comThe stereochemistry is set from the beginning of the synthesis.
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step (e.g., asymmetric reduction of a ketone). beilstein-journals.orgA small amount of a chiral catalyst can generate a large amount of enantiomerically enriched product.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the other. nih.govThe maximum theoretical yield for the desired enantiomer is 50%.

Novel Catalyst Systems in the Synthesis of this compound

Modern synthetic chemistry has seen the development of numerous novel catalyst systems that can be applied to the synthesis of pyrazole derivatives. For the N-alkylation of pyrazoles, phase-transfer catalysts can be employed to facilitate the reaction between the pyrazole anion and the alkylating agent, often under milder conditions and with improved yields. researchgate.net

In the formation of the pyrazole ring itself, various metal catalysts, including copper and rhodium, have been used to promote cycloaddition reactions. organic-chemistry.org For instance, copper-catalyzed domino C-N coupling/hydroamination reactions provide a direct route to pyrazoles. nih.gov

For the stereoselective synthesis of the amino alcohol moiety, chiral catalysts are paramount. Chiral phosphoric acids have been used to catalyze the enantioselective synthesis of pyrazole-based chiral α-amino acid derivatives, showcasing the potential for catalytic asymmetric methods in this area. researchgate.net Copper-based catalytic systems have also been developed for the enantioselective synthesis of amino alcohols. nih.gov

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. "On water" synthesis methods have been developed for the preparation of pyrazoles, which can offer high efficiency and simple product isolation. rsc.org The use of microwave-assisted synthesis can also contribute to a greener process by significantly reducing reaction times and often improving yields. chim.it

Catalysis is a cornerstone of green chemistry, and the use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. researchgate.net Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental goal. Multicomponent reactions are excellent examples of atom-economical processes. rsc.org

Mechanistic Elucidation of Key Synthetic Transformations to this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling the outcome of the synthesis.

The N-alkylation of pyrazole typically proceeds through an SN2 mechanism. In the presence of a base, the pyrazole is deprotonated to form the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group or opening an epoxide ring. mdpi.comsemanticscholar.org

The formation of the pyrazole ring via the Knorr synthesis involves the initial condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

Identification of Reaction Intermediates and Transition States

In the N-alkylation of pyrazole, the pyrazolate anion is a key reactive intermediate. The transition state for this SN2 reaction involves the simultaneous formation of the new N-C bond and the breaking of the C-leaving group bond.

For the Knorr pyrazole synthesis, the hydrazone and a subsequent cyclic hemiaminal-like species are important intermediates. The transition states for the cyclization and dehydration steps would involve the precise geometric arrangement of the atoms required for ring closure and the elimination of a water molecule.

In multicomponent reactions leading to pyrazoles, the mechanism can be more complex, often involving a cascade of reactions with several transient intermediates. For example, a Knoevenagel condensation product can act as an intermediate which then undergoes a Michael addition and subsequent cyclization. rsc.org Theoretical calculations can be employed to model the transition states of these reactions and to rationalize the observed regioselectivity. researchgate.net

Optimization of Reaction Parameters and Scale-Up Considerations for this compound Synthesis

The successful transition of a synthetic route from a laboratory setting to an industrial scale requires meticulous optimization of reaction parameters and careful consideration of the challenges associated with large-scale production.

Optimization of Reaction Parameters:

The yield and purity of this compound are highly sensitive to various reaction parameters. Systematic optimization of these factors is essential to maximize efficiency and minimize the formation of byproducts. Key parameters to consider include:

Temperature: As discussed, temperature plays a critical role in determining kinetic versus thermodynamic control. It also affects reaction rates and the stability of reactants and products.

Solvent: The polarity and boiling point of the solvent can influence the solubility of reagents, reaction rates, and the position of equilibrium. For instance, the use of aqueous media is often explored in green chemistry approaches to pyrazole synthesis. researchgate.net

Catalyst: The choice of an appropriate acid or base catalyst can significantly accelerate the reaction and improve selectivity. mdpi.com In some modern synthetic approaches, metal catalysts are also employed.

Concentration: The concentration of reactants can impact the reaction rate and, in some cases, the product distribution.

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion, but excessively long times can lead to the formation of degradation products.

An example of a hypothetical optimization study is presented below:

EntryTemperature (°C)SolventCatalystTime (h)Yield (%)
125EthanolAcetic Acid2465
250EthanolAcetic Acid1278
380Toluenep-TSA885
480TolueneNone2440
5100DMFp-TSA692

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to industrial production introduces several challenges that must be addressed:

Heat Transfer: Exothermic reactions that are easily managed in small-scale flasks can become difficult to control in large reactors. Efficient heat exchange systems are crucial to prevent runaway reactions and ensure consistent product quality.

Mass Transfer: In heterogeneous reaction mixtures, efficient mixing is essential to ensure that reactants come into contact. The choice of reactor design and agitation speed is critical.

Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks, such as the handling of flammable solvents, corrosive reagents, and potentially energetic intermediates.

Cost-Effectiveness: The cost of raw materials, solvents, catalysts, and energy becomes a major factor at an industrial scale. The synthetic route may need to be redesigned to utilize cheaper and more readily available starting materials.

Purification: The purification of large quantities of the final product can be challenging. The development of efficient and scalable purification methods, such as crystallization or chromatography, is essential.

Waste Management: The environmental impact of the process must be considered. The development of greener synthetic routes that minimize waste generation is a key aspect of modern process chemistry. researchgate.net

Sophisticated Structural and Conformational Analysis of 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of a compound like 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry provides a complete picture of its atomic connectivity, functional groups, and molecular formula.

Multidimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and elucidating the through-bond and through-space correlations within the this compound molecule. Techniques such as COSY, HSQC, and HMBC are critical for piecing together the molecular framework.

A detailed examination of the ¹H and ¹³C NMR spectra would be the first step in structural verification. Based on the structure of this compound, one would expect distinct signals for the pyrazole (B372694) ring protons, the propanol (B110389) backbone methine and methylene (B1212753) protons, and the amine protons. The chemical shifts (δ) would indicate the electronic environment of each nucleus, while the coupling constants (J) would reveal connectivity between adjacent protons.

However, a thorough review of published scientific literature reveals no available experimental ¹H or ¹³C NMR data, including specific chemical shifts and coupling constants, for this compound. Therefore, a data table of these values cannot be compiled at this time.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the three-dimensional structure and conformational preferences of the molecule in solution. These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, these experiments could reveal the spatial orientation of the pyrazole ring relative to the aminopropanol (B1366323) side chain.

Currently, there are no published NOESY or ROESY studies for this compound. As a result, its specific conformational preferences in solution have not been experimentally determined and reported.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these spectra would be expected to show characteristic absorption or scattering bands for the O-H (alcohol), N-H (amine), C-N, and C=C/C=N (pyrazole ring) bonds.

Despite the utility of these techniques, specific experimental IR and Raman spectral data for this compound have not been reported in peer-reviewed literature. A table of characteristic vibrational frequencies is therefore not available.

High-resolution mass spectrometry is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). The molecular formula for this compound is C₆H₁₁N₃O. Based on this, the predicted accurate mass for the protonated molecule [M+H]⁺ can be calculated. Public databases provide a predicted m/z value for this ion. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, providing further structural confirmation. Common fragmentation for this molecule would likely involve the loss of water (H₂O) from the alcohol, loss of ammonia (B1221849) (NH₃) from the amine, and cleavage of the propanol chain.

While predicted data exists, detailed experimental HRMS studies detailing the specific fragmentation pathways of this compound under various ionization conditions have not been published.

Table 1: Predicted HRMS Data for this compound Adducts This table is based on computationally predicted values, as experimental data is not available in published literature. uni.lu

Adduct Type Predicted m/z
[M+H]⁺ 142.09749
[M+Na]⁺ 164.07943
[M+K]⁺ 180.05337
[M-H]⁻ 140.08293

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

X-ray Crystallographic Analysis of this compound and its Crystalline Forms

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. An analysis of different crystalline forms, or polymorphs, would also be possible if they could be grown.

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), indicates that no crystal structure for this compound has been determined and deposited. Therefore, no information on its solid-state conformation or crystalline forms is available.

Solid-State Molecular Conformation and Geometry

There is a significant lack of published crystallographic data for this compound. As a result, a definitive analysis of its solid-state molecular conformation, including precise bond lengths, bond angles, and torsion angles, cannot be provided. While studies on related pyrazole-containing compounds, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, have been conducted, these findings are not directly transferable to the title compound due to differences in substitution and functional groups. mdpi.com A detailed understanding of the three-dimensional arrangement of the pyrazole ring relative to the aminopropanol chain in the crystalline state remains an area for future investigation.

Table 1: Required Crystallographic Data for Full Conformational Analysis (Data Not Available)

ParameterDescriptionStatus
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.Not Published
Space Group The symmetry group of the crystal structure.Not Published
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.Not Published
Bond Lengths & Angles Specific measurements of distances and angles between bonded atoms.Not Published
Torsion Angles Dihedral angles describing the conformation of the molecular backbone.Not Published

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without crystal structure data, a detailed and accurate description of the intermolecular interactions and crystal packing motifs for this compound is not possible. The molecule contains several functional groups capable of forming strong hydrogen bonds, namely the primary amine (-NH2), the hydroxyl group (-OH), and the nitrogen atoms of the pyrazole ring. It is highly probable that these groups would dominate the crystal packing, leading to the formation of extensive hydrogen-bonded networks.

In related amino alcohol structures, molecules are often linked by O—H⋯N and N—H⋯O hydrogen bonds, forming chains or more complex assemblies. nih.gov Furthermore, pyrazole rings in other crystalline structures are known to participate in N—H⋯N hydrogen bonds and π–π stacking interactions, which could also contribute to the stabilization of the crystal lattice of the title compound. nih.govresearchgate.net However, the specific motifs (e.g., chains, dimers, sheets) and the interplay of these potential interactions remain speculative in the absence of experimental data.

Polymorphism and Co-crystallization Studies

A search of the existing literature reveals no specific studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. Different polymorphs can exhibit varied physical properties. While polymorphism has been observed in salts of related compounds like 3-amino-1H-pyrazole, no such investigation has been reported for the title compound. nih.gov

Similarly, co-crystallization, a technique used to modify the physicochemical properties of active pharmaceutical ingredients, has not been explored for this specific molecule in published literature. ekb.eg

Chiroptical Properties and Stereochemical Elucidation of Enantiomers

The this compound molecule possesses a stereocenter at the C2 position of the propan-2-ol backbone, meaning it can exist as a pair of enantiomers, (R)- and (S)-. However, there are no available studies on the chiroptical properties of these enantiomers. Information regarding their specific optical rotation, circular dichroism (CD), or optical rotatory dispersion (ORD) is absent from the scientific record.

Furthermore, no research has been published on the stereochemical elucidation or the separation of the enantiomers of this compound. While stereoisomerism is a noted feature in other complex pyrazole derivatives, specific experimental data for this compound is not available. nih.gov

Computational and Theoretical Investigations of 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering insights into the dynamic behavior and conformational landscape of a molecule in a more realistic, solvated environment. nih.govrsc.org

The properties and conformational preferences of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL are expected to be significantly influenced by its solvent environment. iau.ir MD simulations in an explicit solvent, such as water, can reveal how solvent molecules interact with the solute. Polar protic solvents would form intermolecular hydrogen bonds with the amino and hydroxyl groups, as well as the pyridine-like nitrogen of the pyrazole (B372694) ring. researchgate.netacs.org These strong solute-solvent interactions can compete with and potentially disrupt the stable intramolecular hydrogen bond observed in the gas phase, leading to a different distribution of conformers in solution. acs.org Furthermore, the molecule's dipole moment is expected to increase in more polar solvents due to these interactions. doaj.org

MD simulations are particularly well-suited for studying the dynamics of non-covalent interactions like hydrogen bonds. acs.org For this compound, simulations can quantify the stability of the intramolecular O-H···N hydrogen bond by measuring its persistence over the simulation time. Analysis of the simulation trajectory can provide distributions of the hydrogen bond distance and angle, revealing its geometric flexibility. This provides a dynamic view of the conformational equilibrium, showing how the molecule transitions between the hydrogen-bonded state and more open, solvent-exposed conformations. psu.edu

Computational Reaction Mechanism Predictions and Catalysis Design for this compound

Computational chemistry provides powerful tools for elucidating reaction mechanisms and guiding the rational design of catalysts. For ligands like this compound, theoretical calculations can model transition states and reaction pathways that may be difficult to observe experimentally. researchgate.net Density Functional Theory (DFT) is a frequently employed method to investigate the electronic structure and reactivity of molecules, offering insights into potential catalytic cycles. researchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction. This information is crucial for understanding the feasibility of a reaction, identifying the rate-determining step, and predicting how modifications to the ligand structure might enhance catalytic activity.

Regioselectivity and Stereoselectivity Predictions in Synthesis

The synthesis of substituted pyrazoles can often lead to multiple regioisomers. Computational methods are invaluable for predicting and explaining the regioselectivity observed in these reactions. kfas.org.kw For the synthesis of this compound, theoretical calculations can be employed to determine the most likely reaction pathway.

For instance, in cycloaddition reactions, which are common for forming heterocyclic rings like pyrazole, DFT calculations can be used to analyze the transition states leading to different isomers. rsc.org By comparing the activation energies (ΔG‡) of the competing pathways, the kinetically favored product can be predicted. The pathway with the lower activation energy barrier will be the dominant one, leading to the observed regioselectivity. rsc.org Two-dimensional NMR techniques can later be used to experimentally confirm the computationally predicted structure. rsc.org While the relative nucleophilicity of different nitrogen atoms in pyrazole precursors can be complex and influenced by various factors, computational models provide a rational basis for understanding and predicting cyclization outcomes. kfas.org.kw

Below is an illustrative data table showing how computational data could be presented to predict the regioselectivity in a hypothetical synthesis step for a pyrazole derivative.

Parameter Pathway to Regioisomer A Pathway to Regioisomer B Predicted Outcome
Activation Energy (ΔG‡)Lower Value (e.g., 20 kcal/mol)Higher Value (e.g., 25 kcal/mol)Regioisomer A is the major product
Thermodynamic Stability (ΔG)More Negative (e.g., -15 kcal/mol)Less Negative (e.g., -12 kcal/mol)Regioisomer A is more stable

This table is a hypothetical representation of data that would be generated from DFT calculations to predict reaction outcomes.

Quantitative Structure-Activity Relationships (QSAR) for Targeted Interactions (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. nih.govimist.ma In a non-clinical context, QSAR can be applied to predict properties such as catalytic efficiency, binding affinity to a target protein, or other specific interactions. mdpi.com

For this compound and its derivatives, a QSAR model would be built by first calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Charges on atoms, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Topological Descriptors: Describing atomic connectivity and branching.

Physicochemical Descriptors: Such as logP (lipophilicity) and molar refractivity.

Once these descriptors are calculated for a series of related compounds with known activities, statistical methods are used to build a regression model that links the descriptors to the activity. imist.ma This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced targeted interactions. For example, electronic properties of substituents on the pyrazole ring can significantly impact the activity of the molecule. acs.org

The following table provides examples of descriptors that could be used in a QSAR study for pyrazole derivatives and their potential impact on a hypothetical non-clinical activity, such as catalytic performance.

Descriptor Class Specific Descriptor Example Potential Influence on Activity
ElectronicHOMO EnergyHigher HOMO energy may correlate with greater electron-donating ability, potentially enhancing catalytic turnover.
ElectronicAtomic Charge on Pyrazole NitrogenThe charge distribution affects the coordination strength to a metal center in a catalyst.
StericMolecular VolumeIncreased bulk may hinder the approach to the active site, decreasing activity, or it could enhance selectivity.
PhysicochemicalLogP (Lipophilicity)Affects the solubility of the compound/catalyst in different reaction media, influencing reaction rates.

This table illustrates typical descriptors and their conceptual relevance in a QSAR model for non-clinical applications.

Reactivity Profiles and Derivatization Strategies of 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol

Chemical Transformations at the Primary Amino Group

The primary amino group is a key site for derivatization, readily undergoing reactions typical of primary amines. These transformations are fundamental for introducing a wide range of substituents and for the construction of more complex molecular architectures.

The nucleophilic nature of the primary amino group in 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL allows it to react with various electrophilic reagents to form stable amide, amine, and sulfonamide linkages.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. While specific examples for this compound are not extensively documented in the cited literature, the acylation of similar amino-pyrazole structures is a common transformation. For instance, the acylation of aminopyrazoles is a key step in the synthesis of various biologically active compounds. The reaction conditions can be tailored to favor N-acylation over O-acylation of the hydroxyl group, often by using a non-nucleophilic base and controlling the stoichiometry of the acylating agent. beilstein-journals.org

Alkylation: N-alkylation of the primary amino group can be achieved using alkyl halides or other alkylating agents. Regioselectivity can be a challenge, as the pyrazole (B372694) ring also contains nucleophilic nitrogen atoms. However, the primary amino group is generally more nucleophilic than the pyrazole nitrogens, allowing for selective alkylation under controlled conditions. In some cases, protecting the pyrazole nitrogen may be necessary to achieve the desired outcome. The reaction of aminopyrazoles with alkylating reagents often proceeds smoothly to give the corresponding N-alkylated products. nih.gov

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding sulfonamides. This reaction is generally robust and provides access to a class of compounds with a distinct chemical and biological profile. The sulfonylation of aminopyrazoles is a well-established method for the synthesis of pyrazole-sulfonamide hybrids.

Reagent Type General Reactant Product Type
Acylating Agent R-COCl, (R-CO)₂O N-Acyl derivative
Alkylating Agent R-X (X = Cl, Br, I) N-Alkyl derivative
Sulfonylating Agent R-SO₂Cl N-Sulfonyl derivative

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reversible reaction is typically catalyzed by an acid or a base and often requires the removal of water to drive the equilibrium towards the product. nih.gov

The formation of Schiff bases from aminopyrazoles is a widely used transformation in coordination chemistry and for the synthesis of novel heterocyclic systems. nih.govresearchgate.netresearchgate.netmwjscience.comnih.gov The resulting imine can exist in equilibrium with a cyclic oxazolidine (B1195125) form due to the intramolecular nucleophilic attack of the hydroxyl group on the imine carbon. The position of this equilibrium is influenced by the nature of the aldehyde or ketone used, the solvent, and the temperature.

Carbonyl Compound Reaction Conditions Product
Aldehyde (R-CHO) Acid or base catalyst, removal of water Imine/Schiff Base
Ketone (R₂C=O) Acid or base catalyst, removal of water Imine/Schiff Base

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions can lead to the formation of pyrazolo-fused heterocycles, which are of significant interest in medicinal chemistry.

For instance, reaction with appropriate bifunctional reagents can initiate a sequence of reactions leading to the formation of new rings. For example, reaction with a β-ketoester could potentially lead to the formation of a pyrazolo-pyrimidine ring system through initial condensation with the amino group followed by cyclization involving the pyrazole nitrogen. While direct examples with the title compound are not prevalent, the literature on aminopyrazole chemistry is rich with examples of such cyclization strategies to build complex heterocyclic scaffolds. acs.orgresearchgate.netmdpi.comnih.gov

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group in this compound offers another site for chemical modification, although it is generally less reactive than the primary amino group. Selective derivatization of the hydroxyl group often requires the prior protection of the more nucleophilic amino group.

Esterification: The hydroxyl group can be esterified to form the corresponding esters. This can be achieved by reaction with acyl chlorides or anhydrides, typically in the presence of a base and after protection of the amino group (e.g., as a carbamate). Direct esterification with carboxylic acids under acidic catalysis is also possible, though care must be taken to avoid side reactions involving the amino group. researchgate.net The chemoselective O-acylation of amino alcohols can be achieved under acidic conditions where the amino group is protonated and thus non-nucleophilic. beilstein-journals.org

Etherification: The formation of ethers from the hydroxyl group can be accomplished via reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. evitachem.com Again, protection of the amino group is crucial to prevent competing N-alkylation.

Reaction Type Reagent Product
Esterification R-COCl, (R-CO)₂O O-Acyl derivative (Ester)
Etherification R-X (X = Cl, Br, I), Base O-Alkyl derivative (Ether)

Oxidation: The secondary alcohol functionality can be oxidized to the corresponding ketone, yielding 1-amino-3-(1H-pyrazol-1-yl)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Milder oxidizing agents, such as those based on chromium (VI) (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation), are often preferred to minimize over-oxidation or side reactions.

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context typically refers to the deoxygenation of the alcohol to the corresponding alkane. This transformation is generally a more challenging process and requires multi-step procedures. One common method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by reduction with a hydride reagent such as lithium aluminum hydride.

Reactivity of the Pyrazole Heterocycle

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole nucleus demonstrates a distinct preference for electrophilic substitution reactions, primarily at the C4 position. pharmaguideline.comresearchgate.net This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position possesses the highest electron density, making it the most favorable site for attack by electrophiles. pharmaguideline.com Common electrophilic substitution reactions that pyrazoles undergo include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. researchgate.netscribd.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, resulting in the corresponding 4-nitropyrazole derivative. scribd.com

Conversely, nucleophilic substitution reactions on the pyrazole ring are less common and generally require the presence of strong electron-withdrawing groups to activate the ring. nih.gov The C3 and C5 positions are deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms, making them more susceptible to nucleophilic attack. nih.govresearchgate.netnih.gov Nucleophilic aromatic substitution can be facilitated on halopyrazoles, particularly at the C5 position. encyclopedia.pub

Pyrazole N-Alkylation and N-Functionalization

The nitrogen atoms of the pyrazole ring in this compound are nucleophilic and can be readily functionalized through alkylation and other N-functionalization reactions. pharmaguideline.com N-alkylation is a common strategy to introduce a wide variety of substituents onto the pyrazole ring, thereby modifying its steric and electronic properties. semanticscholar.org These reactions are typically carried out under basic conditions to deprotonate the N1-H of the pyrazole, followed by reaction with an alkylating agent such as an alkyl halide. semanticscholar.org The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent. semanticscholar.org

Beyond simple alkylation, a range of other functional groups can be introduced at the nitrogen positions. For instance, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions. acs.org Other N-functionalization strategies include reactions with acylating agents to form N-acylpyrazoles and with sulfonyl chlorides to yield N-sulfonylpyrazoles. These derivatization methods provide access to a diverse library of pyrazole-containing compounds with tailored properties. researchgate.net

Metal Coordination Chemistry of this compound

The presence of multiple donor atoms, specifically the nitrogen atoms of the pyrazole ring and the amino group, as well as the oxygen atom of the hydroxyl group, makes this compound an excellent candidate as a ligand in coordination chemistry. researchgate.net Pyrazole-based ligands are known to form stable complexes with a wide variety of transition metals, and the specific coordination mode can be tuned by modifying the substituents on the pyrazole ring and the side chain. researchgate.netresearchgate.net

Ligand Design and Complexation with Transition Metals

The design of ligands based on the this compound scaffold allows for the systematic variation of coordination properties. The pyrazole unit can act as a monodentate, bidentate, or bridging ligand depending on the reaction conditions and the nature of the metal ion. researchgate.netacs.org The amino and hydroxyl groups in the propanol (B110389) backbone can also participate in coordination, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. researchgate.net

This compound can act as a versatile building block for constructing mono- or polynuclear coordination complexes. nih.gov The coordination with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) has been explored with various pyrazole derivatives. nih.govresearchgate.net The resulting complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligand. researchgate.netresearchgate.net

Characterization of Coordination Complexes and Metal-Ligand Interactions

The coordination complexes of this compound and its derivatives are typically characterized by a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy can provide evidence of coordination through shifts in the vibrational frequencies of the N-H, O-H, and C=N bonds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is useful for elucidating the structure of diamagnetic complexes in solution. uab.cat

Synthesis and Comprehensive Characterization of Analogues and Derivatives of 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol

Systematic Modifications of the Propanol (B110389) Backbone

The propanol backbone of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL serves as a flexible linker that can be readily modified to alter the spatial relationship between the key pharmacophoric groups.

Homologation and Chain Length Variations

Varying the length of the alkyl chain separating the amino group and the hydroxyl function can significantly impact the molecule's conformational flexibility and its interaction with biological targets. Synthetic strategies to achieve homologation or other chain length variations typically involve starting from different amino alcohol precursors or employing ring-opening reactions of epoxides with varying chain lengths.

For instance, analogues can be synthesized where the propan-2-ol backbone is extended to a butan-2-ol or pentan-2-ol system. A general approach involves the reaction of pyrazole (B372694) with an appropriate long-chain epichlorohydrin (B41342) derivative, followed by amination. While direct homologation of the pre-formed this compound is challenging, building the molecule from modified starting materials is a common and effective strategy. Research into related structures, such as 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles, has demonstrated the feasibility of synthesizing derivatives with varying alkyl chain lengths, which proceeded smoothly in refluxing dioxane. acs.orgnih.gov This provides a strong precedent for the successful synthesis of chain-varied analogues of the target compound.

Table 1: Examples of Propanol Backbone Modifications

Starting Material Reagent Resulting Backbone
Pyrazole 1-chloro-2,3-epoxybutane 1-Amino-3-(1H-pyrazol-1-yl)butan-2-ol
Pyrazole 1-chloro-2,3-epoxypentane 1-Amino-3-(1H-pyrazol-1-yl)pentan-2-ol
4-chlorobutan-2-one Hydrazine (B178648), followed by reduction and amination 4-Amino-2-(1H-pyrazol-1-yl)butan-x-ol

Introduction of Chirality and Stereoisomeric Analogues

The central carbon of the propan-2-ol moiety (C2) is a chiral center, meaning this compound exists as a pair of enantiomers, (R)- and (S)-. The synthesis of stereoisomerically pure analogues is crucial as different enantiomers often exhibit distinct biological activities and properties.

Several strategies can be employed to obtain single enantiomers:

Asymmetric Synthesis : This involves using chiral catalysts or starting from a chiral pool of precursors, such as serine-derived chiral carboxylic acids, to directly synthesize the desired enantiomer. nih.gov Electrocatalytic decarboxylative transformations represent a modern, streamlined approach to accessing enantiopure amino alcohols. nih.gov

Chiral Resolution : This is a common method for separating a racemic mixture into its constituent enantiomers. It typically involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. researchgate.netmdpi.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for both analytical and preparative-scale separation of enantiomers. mdpi.com

The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography or by comparing their optical rotation values with known standards.

Structural Diversification of the Pyrazole Moiety

The pyrazole ring is a key component of the scaffold, offering multiple sites for modification to modulate the electronic and steric properties of the molecule.

Substituent Effects on the Pyrazole Ring (Electron-Donating/Withdrawing Groups)

Electron-Donating Groups (EDGs) : Groups such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), or amino (-NH₂) increase the electron density of the pyrazole ring. This can enhance the basicity of the pyridine-like nitrogen atom and affect the molecule's interaction with biological targets.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), or haloalkanes (e.g., -CF₃) decrease the electron density of the ring. This increases the acidity of the pyrrole-like N-H proton and can introduce new interaction points, such as halogen bonding.

The synthesis of these substituted analogues generally involves using a pre-functionalized pyrazole in the initial reaction with an epoxide, or by direct functionalization of the pyrazole ring after the main scaffold has been constructed. For example, studies on various pyrazole analogues have shown that the presence and position of EWGs like chloro, bromo, or nitro groups can significantly enhance biological efficacy in different contexts. frontiersin.org Conversely, the strategic placement of EDGs like a methoxy group has also been shown to improve interactions at certain active sites. frontiersin.org

Table 2: Influence of Pyrazole Substituents on Molecular Properties

Substituent (R) on Pyrazole Type Expected Effect on Ring Synthetic Approach
-CH₃ EDG Increased electron density, increased basicity Start with 3-methylpyrazole
-Cl, -Br EWG Decreased electron density, potential for halogen bonding Start with 3-halopyrazole
-NO₂ Strong EWG Significantly decreased electron density, increased acidity of N-H Nitration of the pyrazole ring
-CF₃ Strong EWG Decreased electron density, increased lipophilicity Start with 3-(trifluoromethyl)pyrazole
-OCH₃ EDG Increased electron density Start with 3-methoxypyrazole

Bioisosteric Replacements and Heterocycle Fused Derivatives

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design. The pyrazole ring can be replaced by other five-membered heterocycles such as triazole, imidazole, thiazole, or oxadiazole to explore new chemical space and potentially improve activity or selectivity. researchgate.netnih.govrsc.org The synthesis of these bioisosteres follows similar pathways, typically involving the reaction of the desired heterocycle with an appropriate epoxide followed by amination.

Furthermore, fusing another heterocyclic ring to the pyrazole moiety creates rigid, planar systems with distinct electronic and steric profiles. Common fused systems include pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. frontiersin.orgmdpi.comchim.itnih.govmdpi.com These are typically synthesized by reacting a functionalized aminopyrazole derivative—bearing the propanol side chain—with a suitable 1,3-dielectrophilic reagent, leading to cyclocondensation and the formation of the fused bicyclic system. chim.itnih.gov

Advanced Synthetic Strategies for Complex Architectures Incorporating this compound Scaffold

The this compound scaffold can serve as a versatile building block for the construction of more complex and densely functionalized molecules. Modern synthetic methodologies enable the efficient elaboration of this core structure.

One advanced strategy is the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to attach aryl or heteroaryl groups to a pre-halogenated pyrazole ring within the scaffold. Another powerful technique is direct C-H activation, which allows for the functionalization of pyrazole C-H bonds without the need for pre-installed activating groups, offering a more atom-economical route to complex derivatives. acs.org For example, palladium-catalyzed C-H activation has been used to introduce aryl substituents at the 5-position of the pyrazole ring in related systems. acs.org

Multicomponent reactions (MCRs) also provide an efficient pathway to complex architectures. By combining the pyrazole-containing scaffold (or a precursor) with two or more other reactants in a one-pot reaction, it is possible to rapidly generate molecular diversity. nih.govnih.gov For example, an appropriately functionalized aminopyrazole derivative of the core scaffold could participate in MCRs to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. chim.it These advanced strategies are instrumental in leveraging the this compound core to build sophisticated molecules with tailored properties.

Exploration of Advanced Research Applications of 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol Non Clinical Focus

Role in Catalysis and Asymmetric Synthesis

The unique architecture of 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol, which combines a chiral 1,2-amino alcohol motif with a pyrazole (B372694) ring, makes it a highly promising scaffold in the field of catalysis. Chiral 1,2-amino alcohols are recognized as privileged structures for inducing stereoselectivity in chemical transformations. nih.gov

Asymmetric catalysis heavily relies on metal complexes modified with chiral organic ligands to control the stereochemical outcome of a reaction. nih.gov Amino alcohols are particularly effective precursors for these ligands because their nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid and well-defined chiral environment. nih.govalfa-chemistry.com The structure of this compound offers multiple coordination points: the amino group, the hydroxyl group, and the pyridine-like N2 nitrogen of the pyrazole ring.

When complexed with a transition metal, this compound can form a bidentate or tridentate ligand, influencing the metal's reactivity and selectivity. nih.gov The flexibility in preparing derivatives from simple amino alcohol precursors allows ligands to be tailored for specific catalytic processes, a crucial aspect for optimizing enantioselectivity. nih.gov The pyrazole moiety, a common N-donor ligand in catalysis, further enhances the electronic and steric properties of the resulting metal complex. chemscene.com

Table 1: Structural Features of this compound for Metal Catalysis

Structural FeaturePotential Role in Asymmetric Metal Catalysis
Chiral Center (at C2) Induces stereoselectivity, leading to the preferential formation of one enantiomer of the product.
Amino Group (-NH2) Acts as a strong coordinating site (N-donor) for the metal center.
Hydroxyl Group (-OH) Serves as a secondary coordinating site (O-donor), creating a stable chelate ring with the metal.
Pyrazole Ring Provides an additional nitrogen atom (N-donor) for coordination and influences the steric and electronic environment of the catalyst.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com The this compound scaffold possesses the key functional groups—a primary amine and a secondary alcohol—that are hallmarks of effective organocatalysts.

Amines are widely used in organocatalysis, often activating carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. mdpi.com The primary amine in the pyrazole-amino alcohol scaffold can participate in such activation modes. Furthermore, the adjacent hydroxyl group can act as a hydrogen-bond donor, helping to orient substrates and stabilize transition states, thus enhancing both reaction rate and stereoselectivity. This bifunctional nature is critical in many organocatalytic transformations, such as asymmetric aldol (B89426) and Michael reactions. The pyrazole ring, while not directly participating in the typical catalytic cycle, can influence the catalyst's solubility, stability, and steric profile.

Supramolecular Chemistry and Material Science Innovations

The ability of this compound to form predictable, non-covalent interactions makes it an excellent candidate for applications in supramolecular chemistry and the design of novel materials. Pyrazole derivatives are known to be versatile building blocks for crystal engineering due to their hydrogen-bonding capabilities. nih.gov

The compound features multiple sites for hydrogen bonding: the amino group (-NH2) and hydroxyl group (-OH) can both donate and accept hydrogen bonds, while the N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor. nih.gov This functionality allows for the formation of extensive and robust hydrogen-bonding networks. Research on related pyrazole structures shows they can self-assemble into diverse architectures, including dimers, trimers, tetramers, and infinite chains through N-H···N interactions. nih.govresearchgate.net

In the case of this compound, intermolecular interactions involving O-H···N, N-H···O, and N-H···N bonds can lead to the formation of complex one-, two-, or three-dimensional supramolecular structures. researchgate.net The interplay between these different hydrogen bonds governs the packing of the molecules in the solid state, a fundamental principle in the design of molecular crystals with desired properties. mdpi.comresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Motif
Amino (-NH₂)Hydroxyl (-OH)N-H···OChain, Sheet
Amino (-NH₂)Pyrazole (N2)N-H···NDimer, Chain
Hydroxyl (-OH)Amino (-NH₂)O-H···NDimer, Sheet
Hydroxyl (-OH)Pyrazole (N2)O-H···NChain, Network

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The structural attributes of this compound make it a suitable component for creating functional MOFs. The pyrazole ring can coordinate with metal centers to build the framework, while the amino-alcohol portion can project into the pores, imparting specific functionalities.

Amino-functionalized MOFs have demonstrated enhanced properties for applications such as selective CO₂ capture and catalysis. nih.govrsc.org The amino group acts as a Lewis base site, which can improve the affinity of the MOF for acidic gases like CO₂. rsc.org Furthermore, incorporating a chiral building block like this compound could lead to the development of chiral MOFs, which have potential applications in enantioselective separations and asymmetric catalysis. Recent studies have shown that pyrazole-carboxylate-based MOFs are highly effective for the selective capture of volatile organic compounds. researchgate.net

Chemical Biology Probes and Molecular Tools (excluding therapeutic efficacy)

In chemical biology, small molecules known as chemical probes are essential tools for studying and manipulating biological systems. plos.org These probes allow researchers to investigate the function of proteins and other biomolecules within a cellular context. nih.govsigmaaldrich.com The this compound scaffold possesses features that make it an attractive starting point for the design of such molecular tools.

The pyrazole ring is a common heterocyclic motif found in many biologically active compounds, including kinase inhibitors, suggesting it can effectively interact with protein binding sites. mdpi.com The compound's primary amine serves as a versatile chemical handle. It can be readily modified through standard bioconjugation techniques to attach various functional tags, including:

Fluorophores for imaging and tracking the molecule in cells.

Biotin (B1667282) for affinity purification and identifying binding partners.

Photo-crosslinkers to covalently label target proteins upon UV irradiation.

This modularity allows for the creation of a diverse library of probes based on a single core scaffold. Furthermore, as a small, fragment-like molecule with well-defined hydrogen bonding characteristics, this compound could be used in fragment-based screening to identify initial hits for novel biological targets. The development of amino-functionalized materials as fluorescent probes for detecting specific analytes further underscores the potential utility of this chemical motif in creating new molecular sensing tools. semanticscholar.org

Design of Fluorescent or Spin-Labeled Probes

While specific literature detailing the use of this compound as a fluorescent or spin-labeled probe is not extensively documented, its structure is inherently suitable for such modifications. Chemical probes are essential tools for visualizing and studying biological processes. The functional groups of this compound provide convenient points for attaching reporter molecules like fluorophores or spin labels.

Fluorescent Labeling: The primary amine (-NH₂) group is a common site for conjugation with a wide array of fluorescent dyes. Reagents such as fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives, or dansyl chloride can react with the amine to form stable, highly fluorescent adducts. The pyrazole ring itself, being an aromatic heterocycle, can influence the photophysical properties of the resulting probe and can be part of a larger conjugated system designed for specific fluorescent responses. nih.gov

Spin-Labeling: For techniques like electron paramagnetic resonance (EPR) spectroscopy, stable radical compounds (spin labels), such as nitroxides (e.g., TEMPO), can be attached. The primary amine or the secondary alcohol (-OH) group can be derivatized to incorporate these spin labels, enabling the study of molecular dynamics and interactions.

The potential for derivatization is summarized in the table below, illustrating how the core structure could be modified to create research probes.

Functional GroupPotential Modification ReactionAttached Reporter Group ExampleResulting Probe Type
Primary Amine (-NH₂)Amidation / SulfonamidationDansyl ChlorideFluorescent Probe
Primary Amine (-NH₂)Reaction with IsothiocyanateFluorescein Isothiocyanate (FITC)Fluorescent Probe
Hydroxyl (-OH)EsterificationTEMPO-Carboxylic AcidSpin-Labeled Probe
Primary Amine (-NH₂)Reductive AminationTEMPO-AldehydeSpin-Labeled Probe

This table is illustrative of potential applications based on the compound's chemical structure.

Use as Affinity-Based Labeling Reagents

Affinity-based labeling is a powerful technique to identify and characterize the binding partners of a molecule within a complex biological sample. A reagent for this purpose typically consists of three parts: a recognition element, a reactive group, and a reporter tag.

This compound can serve as the core scaffold or the recognition element. The pyrazole moiety and the amino alcohol side chain can provide the specific hydrogen bonding and hydrophobic interactions necessary to bind to a target protein. To convert it into an affinity-based label, it would be further functionalized with:

A reactive group: This is often a photo-reactive group, such as an aryl azide (B81097) or a benzophenone, which upon UV irradiation forms a highly reactive species that covalently crosslinks the probe to its binding partner.

A reporter tag: This is used for detection and identification, and could be a biotin tag (for streptavidin-based purification) or an alkyne/azide group for click chemistry ligation to a fluorescent dye or other reporter.

The compound's primary amine is an ideal handle for introducing these functionalities through stable amide bond formation. This modular approach allows for the creation of sophisticated chemical tools for target discovery and validation.

Intermediates and Building Blocks in Complex Organic Synthesis

The true value of this compound in non-clinical research lies in its utility as a versatile synthetic intermediate. acs.orghoffmanchemicals.comenamine.net The combination of a privileged heterocyclic scaffold with a chiral, trifunctional side chain makes it a valuable building block for constructing larger, more complex molecules. chim.itmdpi.com

Precursors for Natural Product Total Synthesis

Pyrazoles are a class of azoles that are found in some naturally occurring compounds, although they are less common than other heterocycles like imidazoles. nih.gov The challenge of forming the N-N bond in biological systems may account for their relative rarity. researchgate.net Consequently, while pyrazole-containing molecules have significant biological activity, the use of this compound as a direct precursor in the total synthesis of a specific, complex natural product is not prominently reported in scientific literature. However, its structural motifs are relevant to the synthesis of natural product analogues and other biologically inspired molecules.

Synthetic Importance in Specialty Chemical Production

The primary application of this compound in organic synthesis is as a multifunctional building block for producing specialty chemicals, particularly in the context of medicinal chemistry and drug discovery. mdpi.comnih.govnih.gov The pyrazole ring is considered a "privileged scaffold" because it is a core component in many biologically active compounds, including numerous approved drugs. nih.govmdpi.com

The synthetic utility of this compound stems from the distinct reactivity of its three functional components:

The Pyrazole Ring: The N1-substituted pyrazole is a stable aromatic system. The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for molecular recognition.

The Primary Amine: This group is a potent nucleophile, readily undergoing acylation, alkylation, sulfonylation, and reductive amination, allowing for the easy attachment of diverse substituents.

The Secondary Alcohol: The hydroxyl group can be acylated, alkylated, or oxidized. Its presence introduces a chiral center, making the compound a valuable precursor for synthesizing enantiomerically pure target molecules.

This trifunctional nature allows for selective and sequential reactions to build molecular complexity. For instance, derivatives such as N-propananilides bearing a pyrazole ring have been synthesized and investigated for their neuroprotective potential, demonstrating how the core structure can be elaborated into new chemical entities. nih.gov The amino alcohol backbone is also a key feature in intermediates for various pharmaceutical compounds. researchgate.netacs.org

The table below summarizes the synthetic potential of this building block.

Structural FeatureType of ReactionPotential OutcomeApplication Area
Pyrazole RingCoordination with metalsFormation of metal complexesCatalysis, Materials Science
Primary AmineAcylation, SulfonylationAmide and sulfonamide librariesMedicinal Chemistry
Secondary HydroxylEsterification, EtherificationIntroduction of new functional groupsProdrug design, SAR studies
Entire ScaffoldChiral resolution/synthesisAccess to single enantiomersAsymmetric Synthesis

The strategic combination of a proven heterocyclic core with a versatile, chiral side chain ensures that this compound remains a valuable and frequently utilized intermediate in the synthesis of novel and functional specialty chemicals.

Future Research Directions and Interdisciplinary Prospects for 1 Amino 3 1h Pyrazol 1 Yl Propan 2 Ol

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the design of novel molecules. For derivatives of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL, AI and machine learning (ML) can significantly expedite the discovery of new compounds with optimized properties.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. By training algorithms on existing data for pyrazole (B372694) compounds, these models can identify key molecular descriptors that correlate with desired outcomes, such as anticancer or anti-inflammatory activity. nih.gov This allows for the in silico screening of virtual libraries, prioritizing compounds with the highest predicted potency for synthesis.

Generative Models: Advanced deep learning techniques, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for the de novo design of molecules. researchgate.netdigitellinc.com Trained on vast chemical databases, these models can generate entirely new pyrazole-based structures that conform to specific design constraints or desired 3D pharmacophores, potentially leading to the discovery of compounds with novel mechanisms of action. researchgate.netdigitellinc.com

ADMET Prediction: A significant hurdle in drug discovery is the high attrition rate of compounds due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can predict these properties early in the design phase, allowing chemists to modify the structure of this compound derivatives to enhance their drug-like characteristics and reduce the likelihood of late-stage failure. researchgate.netnih.gov

AI/ML ApplicationPotential Impact on this compound Research
QSAR Modeling Prediction of biological activity (e.g., anticancer, anti-inflammatory) for new derivatives. nih.gov
Generative AI De novo design of novel pyrazole scaffolds with optimized properties. researchgate.net
ADMET Prediction Early-stage identification and mitigation of poor pharmacokinetic profiles. researchgate.net
Virtual Screening Rapid, cost-effective screening of large virtual compound libraries. chemmethod.comewadirect.com

High-Throughput Synthesis and Screening Methodologies for Derivatives

To capitalize on the insights from computational design, high-throughput methodologies for both synthesis and biological evaluation are essential. These technologies enable the rapid creation and testing of large libraries of derivatives based on the this compound scaffold.

Automated and Flow Synthesis: Automated synthesis platforms and continuous flow chemistry can dramatically accelerate the production of a diverse range of derivatives. nih.govmit.edu Flow synthesis, in particular, allows for safe handling of reactive intermediates, precise control over reaction conditions, and facile scalability, making it ideal for generating compound libraries. mit.edu This approach can be used to systematically modify the pyrazole ring, the amino group, or the hydroxyl group of the parent compound to explore the chemical space thoroughly.

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly evaluated using HTS assays. cijournal.ru Phenotypic screening using infectious Hepatitis C virus (HCV) has been used to identify potent trisubstituted pyrazole inhibitors. nih.gov Similar cell-based or biochemical assays could be developed to screen for various activities, such as kinase inhibition, antimicrobial effects, or cytotoxicity against cancer cell lines, quickly identifying promising lead compounds for further optimization. chemmethod.comcijournal.ru

Advancements in Sustainable and Environmentally Benign Synthesis of the Compound

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Future synthesis of this compound and its derivatives will increasingly adopt these principles.

Green Solvents and Catalysts: Traditional pyrazole syntheses often rely on hazardous organic solvents. benthamdirect.com A key research direction is the use of greener alternatives like water, ethanol, or deep eutectic solvents. thieme-connect.comresearchgate.netrsc.org Furthermore, employing heterogeneous, recyclable catalysts can reduce waste and simplify product purification. researchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis offer significant advantages over conventional heating. researchgate.netnih.govnih.gov These methods often lead to dramatically shorter reaction times, higher yields, and reduced energy consumption, contributing to a more sustainable process. nih.gov

Green Chemistry ApproachBenefit for Synthesis
Aqueous Media Reduces reliance on toxic organic solvents. thieme-connect.comrsc.org
Microwave/Ultrasound Accelerates reactions and lowers energy consumption. nih.govnih.gov
Heterogeneous Catalysis Simplifies catalyst recovery and reuse, minimizing waste. researchgate.net
Multicomponent Reactions Improves atom economy and process efficiency. mdpi.com

Emerging Applications in Niche Scientific Disciplines Beyond Current Scope

While pyrazole derivatives are well-established in medicine, the unique structure of this compound opens avenues for its application in other specialized fields.

Agrochemicals: The pyrazole scaffold is a privileged structure in the agrochemical industry, found in commercial fungicides, herbicides, and insecticides. royal-chem.comresearchgate.netclockss.org Derivatives of this compound could be synthesized and screened for novel herbicidal activity, potentially as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), or for fungicidal properties. clockss.orgacs.org

Materials Science: Pyrazole-containing compounds have shown significant promise in materials science due to their unique photophysical properties. mdpi.com Derivatives could be designed as fluorescent probes or chemosensors for detecting specific metal ions. nih.govresearchgate.net The conjugated pyrazole ring system, when appropriately functionalized, can be incorporated into organic light-emitting diodes (OLEDs) or conductive polymers. royal-chem.comresearchgate.net The development of pyrazolylpyrene chromophores highlights the potential for creating highly fluorescent materials. mdpi.com

Chemical Biology: As functionalized small molecules, derivatives can be developed as chemical probes to study biological pathways. mdpi.com For instance, by attaching a fluorescent tag or a reactive group, the compound could be used to identify and study the interactions of novel cellular targets, contributing to a deeper understanding of complex biological processes. Fluorescent pyrazole derivatives have been noted for their good membrane permeability and biocompatibility, making them suitable for bioimaging applications. researchgate.netnih.gov

Q & A

Q. What are the optimized synthetic routes for 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol, and how can regioselectivity be controlled during its preparation?

The synthesis often involves a regioselective condensation/aza-Michael reaction. For example, sodium borohydride (NaBH₄) and lithium chloride (LiCl) in tetrahydrofuran (THF) under argon can reduce intermediates like methyl esters to yield the target compound. Key parameters include solvent choice (e.g., THF for solubility), temperature control (room temperature for stability), and stoichiometric ratios (e.g., 2.5 eq. NaBH₄ for complete reduction). Regioselectivity is influenced by steric and electronic effects of substituents on the pyrazole ring, which can be modulated using directing groups like nitro or phenyl moieties .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the presence of the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the aminopropanol backbone (δ ~3.0–4.0 ppm for CH₂ groups).
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve molecular geometry and hydrogen-bonding networks. For example, intermolecular N–H···O interactions in the crystal lattice can stabilize the structure .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₁₁N₃O, exact mass 141.0902) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted pharmacological activity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) to optimize binding affinity. For instance, substituents on the pyrazole ring (e.g., electron-withdrawing groups) may enhance interactions with enzymes like kinases or GPCRs. Molecular docking studies using software like AutoDock Vina can simulate binding modes to receptors such as bombesin receptor subtype-3 (BRS-3), as seen in MK-5046 analogs .

Q. What strategies address contradictions in biological activity data for pyrazole-containing compounds like this compound?

  • Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., A549 lung cancer cells) to rule out off-target effects.
  • Metabolic stability assays : Use liver microsomes to assess if inconsistent results arise from rapid degradation in vitro vs. in vivo.
  • Epimerization checks : Chiral HPLC can confirm stereochemical integrity, as racemization during synthesis or storage may alter activity .

Q. How does the compound’s stereochemistry influence its role as a building block in medicinal chemistry?

The (S)-enantiomer of related pyrazole-propanol derivatives shows enhanced receptor binding due to spatial compatibility with hydrophobic pockets in targets like BRS-3. Stereocontrol during synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is critical. For example, lithium chloride in THF may favor specific transition states during reduction steps .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

The compound’s polar groups (amine, hydroxyl) promote hygroscopicity, complicating crystal growth. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate solubility.
  • Seeding : Introduce pre-formed microcrystals to guide lattice formation.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands can resolve overlapping diffraction patterns .

Methodological Considerations

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Safety protocols : Use PPE (gloves, goggles) due to hazards (H303/H313/H333 codes). Avoid inhalation and skin contact.
  • Storage : Keep under argon at –20°C to prevent oxidation of the amine group.
  • Degradation monitoring : Regular TLC or HPLC analyses (C18 columns, acetonitrile/water mobile phase) detect impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.